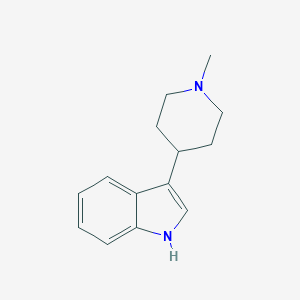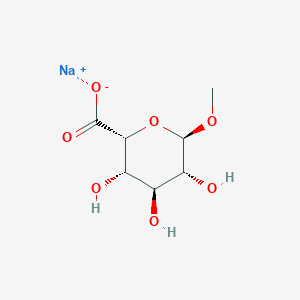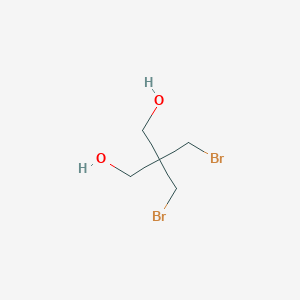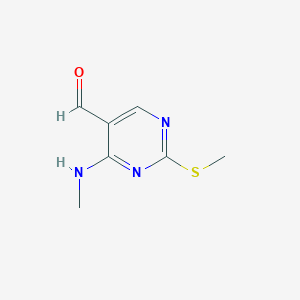
3-(1-Methylpiperidin-4-YL)-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related indole derivatives often involves the Mannich reaction, a key method in forming bonds between carbon atoms of aldehyde or ketone groups and amines. For example, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized using the Mannich reaction, resulting in yields of 38-69% (Koksal et al., 2012). An improved process for synthesizing key intermediates like 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, essential in drug development for migraines, was developed through a novel one-pot procedure (Shashikumar et al., 2010).
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic methods. For example, a study on 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole employed single-crystal XRD, FTIR, FT-Raman, and NMR analysis, providing a detailed understanding of its structural properties (Bhat et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis of Naratriptan Hydrochloride : An improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole has been developed. This compound is a key intermediate in the synthesis of naratriptan hydrochloride, a drug used for treating migraines (Shashikumar et al., 2010).
Potential in Medicine : A one-pot method for synthesizing 3-(guaiazulen-1-yl)dihydro-1H-indol-4(5H)-ones, which have potential applications as antiulcer drugs, anticancer agents, and antioxidant therapeutics, has been developed (Wang et al., 2019).
5-HT6 Receptor Antagonists : A novel series of [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles demonstrate potential as potent and selective 5-HT6 receptor antagonists. These compounds also exhibit good pharmacokinetic profiles (Nirogi et al., 2015).
Applications in Advanced Materials Chemistry : 3-(3-methyl-1H-indole-1-yl)phthalonitrile has been identified as a promising indole derivative for advanced materials chemistry applications (Ayari et al., 2020).
Anticancer Activity : Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have shown comparable anticancer activity to 5-fluorouracil and apoptosis-inducing properties similar to paclitaxel (Koksal et al., 2012).
Neuroprotective Agents : Indole derivatives are being explored as dual-effective neuroprotective agents with enhanced antioxidant properties, which could be beneficial for treating neurodegenerative diseases (Buemi et al., 2013).
Synthesis of Related Compounds : 3-(cyanoacetyl)indoles are useful starting materials for the preparation of compounds like 3-(1H-indol-3-yl)-3-oxopropanamides and 3-heteroaroylindoles (Slaett et al., 2005).
Antitumor and Anti-inflammatory Properties : The synthesized compound 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide shows promising anti-tumor and anti-inflammatory properties (Geetha et al., 2019).
Corrosion Inhibition : 3-Amino alkylated indoles with cyclic amino groups have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments (Verma et al., 2016).
Zukünftige Richtungen
The future directions in the field of piperidine research could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . For example, the compound “MK-0731” was recently studied in a phase I clinical trial in patients with taxane-refractory solid tumors .
Eigenschaften
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-5,10-11,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSCKYJNMTUJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169751 | |
| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-4-YL)-1H-indole | |
CAS RN |
17403-07-5 | |
| Record name | 3-(1-Methyl-4-piperidinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17403-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSM99C49F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-(1-Methylpiperidin-4-yl)-1H-indole relate to its activity at 5-HT receptors, particularly 5-HT1E and 5-HT1F?
A: 3-(1-Methylpiperidin-4-yl)-1H-indole serves as a scaffold for various ligands targeting 5-HT receptors, including the 5-HT1E and 5-HT1F subtypes. Research indicates a strong correlation between the binding affinities of 3-(1-Methylpiperidin-4-yl)-1H-indole analogs at these two receptor subtypes . Modifications to this core structure, such as substitutions at the indole ring or alterations to the piperidine ring system, significantly influence the binding affinity and selectivity for specific 5-HT receptor subtypes. For instance, introducing a 5-N-butyryloxy-N,N-dimethyltryptamine group led to enhanced selectivity for the 5-HT1F receptor over the 5-HT1E receptor . This highlights the importance of structure-activity relationship (SAR) studies in optimizing 3-(1-Methylpiperidin-4-yl)-1H-indole derivatives for specific therapeutic applications.
Q2: What makes 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole a "key intermediate" in the synthesis of Naratriptan Hydrochloride?
A: 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a crucial intermediate in synthesizing Naratriptan Hydrochloride because the bromine atom at the 5-position of the indole ring serves as a synthetic handle. This allows for further functionalization through various chemical reactions. In the context of Naratriptan synthesis, this bromine atom likely undergoes substitution with a suitable group that ultimately forms the specific side chain present in Naratriptan . This highlights the strategic importance of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole as a building block in constructing more complex molecules with desired pharmacological properties.
Q3: Are there any significant differences in the binding affinity of triptans between human and porcine 5-HT1F receptors?
A: Yes, while the overall binding profile of various agonists and antagonists at the porcine 5-HT1F receptor is highly similar to the human homologue, some differences exist, particularly concerning triptans. Research shows that sumatriptan, zolmitriptan, and rizatriptan exhibit a 10 to 15-fold lower affinity for the porcine 5-HT1F receptor compared to the human receptor . This finding suggests potential species-specific variations in drug interactions with the 5-HT1F receptor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

